![molecular formula C13H18O B035212 4-t-Butoxy-alpha-methylstyrene CAS No. 105612-78-0](/img/structure/B35212.png)
4-t-Butoxy-alpha-methylstyrene
Overview
Description
Synthesis Analysis
4-t-Butoxy-alpha-methylstyrene is synthesized by the reaction of styrene with tert-butyl hydroperoxide in the presence of a catalyst. In general, poly(4-hydroxy styrene) (PHSt) is the most famous hydroxylated PSt and synthesized through the free-radical polymerization of 4-vinylphenol, and its protected forms (e.g., 4-tert-butoxystyrene, 4-acetoxystyrene, and acetal protected styrene) .Molecular Structure Analysis
The molecular structure of 4-t-Butoxy-alpha-methylstyrene is derived from its parent compound, alpha-Methylstyrene (AMS), which is an organic compound with the formula C6H5C(CH3)=CH2 . The tacticity and microstructure of AMS were studied by 13C nuclear magnetic resonance spectroscopy (13C NMR) .Chemical Reactions Analysis
Butoxy-alpha-methylstyrene is a versatile chemical compound with various applications in scientific research. Its unique structure allows for the synthesis of novel polymers and materials. It is used in the synthesis of (acrylonitrile-styrene-acrylic copolymer)/ (α-methylstyrene-acrylonitrile copolymer) .Scientific Research Applications
Polymer Synthesis and Tacticity Study
P-tert-Butoxy-alpha-methyl styrene is used in the synthesis of poly (α-methyl styrene) (PAS) through free radical photo-polymerization . The tacticity and microstructure of PAS are studied using 13C nuclear magnetic resonance spectroscopy . This research is significant for understanding the stereo sequences at pentad and hexad levels of the quaternary type of aliphatic, aromatic, and methylene carbon .
Blending Modification
The compound has been extensively used in blending modification due to its low cost and withstanding performance .
Adhesives Formulation
P-tert-Butoxy-alpha-methyl styrene is used in the formulation of adhesives . It contributes to the adhesive’s performance and durability.
Paper Coating
The compound is used in paper coating applications . It enhances the quality and durability of the paper product.
Inertial Confinement Fusion
Poly (α-methyl styrene) (PAS), synthesized from P-tert-Butoxy-alpha-methyl styrene, is one of the most promising target capsule materials in inertial confinement fusion because of its appropriate thermal degradable .
Enhancing Properties of PVC
PAS is used for enhancing the Heat Deflection Temperature (HDT), glass temperature, and mechanical properties of Polyvinyl Chloride (PVC) .
Organic Thin Film Transistors
Poly (α-methyl styrene) (PαMS), derived from P-tert-Butoxy-alpha-methyl styrene, has been extensively studied for its capability to improve semiconductor crystallization, reduce bulk crystal misorientation, induce phase segregation, enhance morphological uniformity, and boost electrical performance of organic thin film transistors and organic electronic devices .
Organic Electronic Applications
PαMS can be versatilely implemented to improve other new organic semiconductor crystallization and mobility for high-performance organic electronic applications .
Safety And Hazards
Alpha-Methylstyrene, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and may be fatal if swallowed and enters airways. It may cause an allergic skin reaction, serious eye irritation, respiratory irritation, drowsiness or dizziness. It is suspected of causing cancer .
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]-4-prop-1-en-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(2)11-6-8-12(9-7-11)14-13(3,4)5/h6-9H,1H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDGDDQWVWZDCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
P-tert-Butoxy-alpha-methyl styrene |
Synthesis routes and methods
Procedure details
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